2-Amino-5-iodopyridine
Overview
Description
2-Amino-5-iodopyridine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an amino group is attached to the second carbon and an iodine atom is attached to the fifth carbon of the pyridine ring. This compound is of significant interest due to its applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Action Environment
The action, efficacy, and stability of 2-Amino-5-iodopyridine can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and more . .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-iodopyridine involves the iodination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in water, followed by the gradual addition of iodine. The reaction mixture is then maintained at a specific temperature for a couple of hours. After the addition of hydrogen peroxide, the mixture is heated and refluxed, then cooled and filtered to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The use of water as a solvent makes the process environmentally friendly and safe, avoiding the use of organic solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium- or copper-catalyzed coupling reactions to form C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium or copper catalysts are often used along with suitable ligands.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include aminopyridines and other heterocyclic compounds.
Scientific Research Applications
2-Amino-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pesticides, and fragrances.
Comparison with Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-fluoropyridine
Comparison: 2-Amino-5-iodopyridine is unique due to the presence of the iodine atom, which makes it more reactive in coupling reactions compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius of iodine also influences the steric and electronic properties of the compound, making it distinct in its reactivity and applications .
Properties
IUPAC Name |
5-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILGUFRMDBUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Record name | 2-amino-5-iodopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066620 | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-12-0 | |
Record name | 2-Amino-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20511-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020511120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-iodopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31592 | |
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Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structures observed in 2-amino-5-iodopyridine salts?
A1: Studies have shown that both the hydrobromide and hydrochloride salts of this compound exhibit distinct crystal structures stabilized by hydrogen bonding and π-stacking interactions. [] The hydrobromide salt exists as a hemihydrate, while the hydrochloride salt forms a hydrate with a notable presence of a fractional HCl molecule, introducing disorder in the water molecule's location. [] These structural features are crucial for understanding the compound's properties and reactivity in various chemical environments.
Q2: How does this compound interact with copper(II) halides, and what are the magnetic implications of these interactions?
A2: this compound readily forms complexes with copper(II) halides, yielding diverse structures with intriguing magnetic properties. [, , ] For instance, reacting this compound with copper(II) chloride results in two polymorphs of (2-amino-5-iodopyridinium)2[CuCl4]. [] These polymorphs, characterized by single-crystal X-ray diffraction and variable temperature magnetic susceptibility measurements, exhibit crystal packing suggestive of weakly interacting alternating linear chains. [] Another study explored neutral copper(II) halide complexes of this compound, revealing various structures influenced by factors like solvent and halide used. [] These findings highlight the versatility of this compound in coordinating with metal ions, opening avenues for designing materials with tailored magnetic behaviors.
Q3: Can this compound be used as a building block for synthesizing more complex molecules?
A3: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it was used in the synthesis of epibatidine analogs, a class of compounds with potential analgesic properties. [] Specifically, it was employed in a reductive Heck reaction to introduce a 2-amino-5-pyridinyl moiety into a 7-azabicyclo[2.2.1]heptane scaffold. [] This example demonstrates the utility of this compound in constructing structurally diverse molecules with potential biological activity.
Q4: Are there any spectroscopic studies available that provide insights into the vibrational modes of this compound?
A4: While the provided abstracts do not contain specific details about the vibrational spectra of this compound, one study mentions utilizing ab initio Hartree-Fock and density functional methods for vibrational frequency calculations. [] Such computational approaches provide valuable insights into the molecule's vibrational modes, aiding in the interpretation of experimental spectroscopic data and understanding its structural properties.
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